tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate is a complex organic compound featuring a tert-butyl group, a cyclopropylmethylamino group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-amino acid or a 1,4-diamine.
Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a cyclopropylmethyl halide under basic conditions.
Protection of the Amino Group: The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: These processes ensure high yield and purity.
Catalysts and Solvents: The use of specific catalysts and solvents can optimize reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the pyrrolidine ring or the cyclopropylmethyl group, resulting in various reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the tert-butyl carbamate, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Hydroxylated Derivatives: From oxidation reactions.
Reduced Forms: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of certain diseases.
Industry
Material Science: Utilized in the synthesis of novel materials with unique properties.
Agriculture: Investigated for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulation of biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate: Lacks the cyclopropylmethyl group.
Cyclopropylmethylamine: Lacks the pyrrolidine ring and tert-butyl carbamate.
Uniqueness
Structural Complexity: The combination of the tert-butyl group, cyclopropylmethyl group, and pyrrolidine ring makes it unique.
Reactivity: Exhibits distinct reactivity patterns compared to simpler analogs.
This detailed overview provides a comprehensive understanding of tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
936115-74-1 |
---|---|
Molecular Formula |
C13H24N2O2 |
Molecular Weight |
240.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.